4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride 4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20229725
InChI: InChI=1S/C14H22ClN3O.ClH/c1-3-18(4-2)9-5-8-17-14(19)12-7-6-11(16)10-13(12)15;/h6-7,10H,3-5,8-9,16H2,1-2H3,(H,17,19);1H
SMILES:
Molecular Formula: C14H23Cl2N3O
Molecular Weight: 320.3 g/mol

4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride

CAS No.:

Cat. No.: VC20229725

Molecular Formula: C14H23Cl2N3O

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride -

Specification

Molecular Formula C14H23Cl2N3O
Molecular Weight 320.3 g/mol
IUPAC Name 4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide;hydrochloride
Standard InChI InChI=1S/C14H22ClN3O.ClH/c1-3-18(4-2)9-5-8-17-14(19)12-7-6-11(16)10-13(12)15;/h6-7,10H,3-5,8-9,16H2,1-2H3,(H,17,19);1H
Standard InChI Key BIHRTZVXEXFCPG-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCCNC(=O)C1=C(C=C(C=C1)N)Cl.Cl

Introduction

4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride is a complex organic compound with a molecular formula of C14H23Cl2N3O and a molecular weight of approximately 320.3 g/mol. This compound features a benzamide structure with an amino group, a chloro substituent, and a diethylamino propyl side chain. It is primarily used in scientific research and has potential applications in medicinal chemistry due to its biological activity and interactions with molecular targets.

Synthesis and Preparation

The synthesis of 4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride typically involves a multi-step reaction process. In industrial settings, these methods are often scaled up using continuous flow reactors to enhance efficiency. The synthesis involves the formation of the benzamide structure followed by the introduction of the diethylamino propyl side chain.

Biological Activity and Applications

This compound exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. It has been studied for its potential effects on enzyme inhibition and protein binding, suggesting possible applications in pharmacology. The compound may also possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic exploration.

Research Findings and Potential Therapeutic Uses

Research on 4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride has focused on its mechanism of action, which involves binding to specific enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. While specific therapeutic applications are still under investigation, its unique structural features make it a valuable subject for further research in medicinal chemistry.

Comparison with Similar Compounds

Similar compounds, such as 4-amino-N-(2-(diethylamino)ethyl)benzamide, share structural similarities but differ in the length of the alkyl chain or the position of functional groups. These variations can significantly affect the biological activity and lipophilicity of the compounds.

CompoundStructural FeaturesUnique Aspects
4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochlorideBenzamide with amino, chloro, and diethylamino propyl groupsEnhanced lipophilicity and biological activity
4-amino-N-(2-(diethylamino)ethyl)benzamideSimilar amine side chainDifferent alkyl chain length
3-amino-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochlorideAmino group at position 3Chloro substituent at position 4

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